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molecular formula C12H15ClO2 B8739467 2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane

2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane

Cat. No. B8739467
M. Wt: 226.70 g/mol
InChI Key: MNGUYQVJFSKJOJ-UHFFFAOYSA-N
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Patent
US04258045

Procedure details

A mixture of 36.5 g (0.2 mole) of γ-chlorobutyrophenone, 14 g of ethylene glycol (0.25 mole), 125 ml of toluene, and 0.1 g of p-toluenesulfonic acid is refluxed under a Dean-Stark trap for 1 hr. An additional 4 g of ethylene glycol is added and reflux continued for 3 hrs more. After cooling, the reaction mixture is washed with 5% sodium bicarbonate solution, dried with anhydrous magnesium sulfate, and concentrated. Upon standing at -10° C. overnight, the mixture partially crystallizes. The crystalline product is filtered and washed with petroleum ether to afford 17.7 g of 2-phenyl-2-(3'-chloropropyl)dioxolane, m.p. 56°-58°.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].C1(C)C=CC=CC=1.[CH2:20](O)[CH2:21][OH:22]>C1(C)C=CC(S(O)(=O)=O)=CC=1>[C:7]1([C:5]2([CH2:4][CH2:3][CH2:2][Cl:1])[O:22][CH2:21][CH2:20][O:6]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=CC=C1
Name
Quantity
125 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
14 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed under a Dean-Stark trap for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture is washed with 5% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WAIT
Type
WAIT
Details
Upon standing at -10° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture partially crystallizes
FILTRATION
Type
FILTRATION
Details
The crystalline product is filtered
WASH
Type
WASH
Details
washed with petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(OCCO1)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: CALCULATEDPERCENTYIELD 121.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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